molecular formula C10H9N3O2 B3028241 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779124-35-4

3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3028241
CAS No.: 1779124-35-4
M. Wt: 203.20
InChI Key: RWQNWSRWUCCFKY-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: is a heterocyclic compound that features a fused pyrazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzymatic inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo-pyrimidine scaffold.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its versatile reactivity allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for further drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure and reactivity profile make it valuable for creating novel drugs .

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cancer cell growth and proliferation . The molecular targets include CDK2/cyclin A2, which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This modification enhances its binding affinity and selectivity for specific enzyme targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNWSRWUCCFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190650
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779124-35-4
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779124-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Reactant of Route 6
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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